molecular formula C17H15ClF3N5 B10920341 4-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10920341
M. Wt: 381.8 g/mol
InChI Key: ZLZMQJCPXDCAQB-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE is a synthetic compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyrimidine ring substituted with a chlorophenyl and a trifluoromethyl group, as well as a pyrazole ring substituted with a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4-chlorobenzaldehyde with trifluoroacetic acid and ammonium acetate under reflux conditions to form 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate under acidic conditions to form 1,3-dimethyl-1H-pyrazole-5-carbaldehyde hydrazone.

    Coupling Reaction: The final step involves coupling the pyrimidine and pyrazole intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyrimidine and pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of a pyrimidine ring.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring and is used for its antiviral properties.

Uniqueness

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE is unique due to the presence of both pyrimidine and pyrazole rings, which confer specific chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15ClF3N5

Molecular Weight

381.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C17H15ClF3N5/c1-10-7-13(26(2)25-10)9-22-16-23-14(8-15(24-16)17(19,20)21)11-3-5-12(18)6-4-11/h3-8H,9H2,1-2H3,(H,22,23,24)

InChI Key

ZLZMQJCPXDCAQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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